molecular formula C22H21FN2O B5718677 (3-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE

(3-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5718677
M. Wt: 348.4 g/mol
InChI Key: YYDAXVPPVVQHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone is a complex organic compound that features a fluorophenyl group and a naphthylmethyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)[4-(2-naphthylmethyl)piperazino]methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of both fluorophenyl and naphthylmethyl groups enhances its binding affinity and selectivity for certain receptors, making it a valuable compound for drug development.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-21-7-3-6-20(15-21)22(26)25-12-10-24(11-13-25)16-17-8-9-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDAXVPPVVQHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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